molecular formula C18H17NO3 B10917981 3,5-Bis(3-methoxyphenyl)-4-methyl-1,2-oxazole

3,5-Bis(3-methoxyphenyl)-4-methyl-1,2-oxazole

Cat. No.: B10917981
M. Wt: 295.3 g/mol
InChI Key: BQNXSJYSTGCDHY-UHFFFAOYSA-N
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Description

3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of two 3-methoxyphenyl groups and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst. The methyl group can be introduced via alkylation reactions.

Example Synthetic Route:

  • Formation of Oxime:

    • React 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.
    • Reaction conditions: Room temperature, aqueous medium.
  • Cyclization to Isoxazole:

    • Cyclize the oxime using an acid catalyst (e.g., sulfuric acid) to form the isoxazole ring.
    • Reaction conditions: Elevated temperature (80-100°C), solvent such as ethanol.
  • Alkylation:

    • Introduce the methyl group via alkylation using methyl iodide and a base (e.g., potassium carbonate).
    • Reaction conditions: Room temperature, organic solvent (e.g., acetone).

Industrial Production Methods

Industrial production of 3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 3,5-bis(3-hydroxyphenyl)-4-methylisoxazole.

    Reduction: Formation of 3,5-bis(3-methoxyphenyl)-4-methylisoxazoline.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The isoxazole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE: Similar structure but with methoxy groups at the 4-position of the phenyl rings.

    3,5-BIS(3-HYDROXYPHENYL)-4-METHYLISOXAZOLE: Similar structure but with hydroxyl groups instead of methoxy groups.

    3,5-BIS(3-METHOXYPHENYL)-4-ETHYLISOXAZOLE: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3,5-BIS(3-METHOXYPHENYL)-4-METHYLISOXAZOLE is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the isoxazole ring also differentiates it from other similar compounds, potentially altering its pharmacokinetic properties and interactions with biological targets.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C18H17NO3/c1-12-17(13-6-4-8-15(10-13)20-2)19-22-18(12)14-7-5-9-16(11-14)21-3/h4-11H,1-3H3

InChI Key

BQNXSJYSTGCDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

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